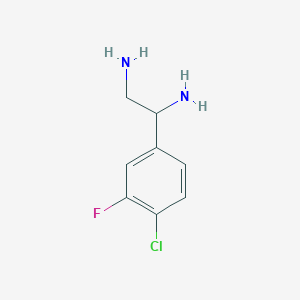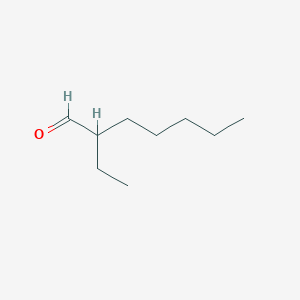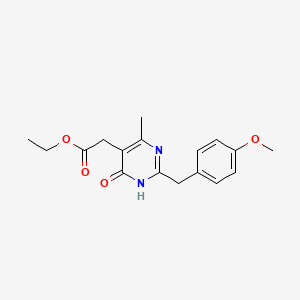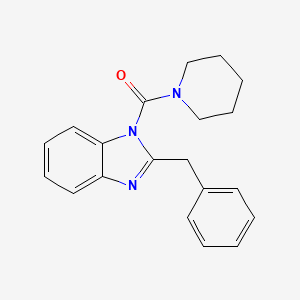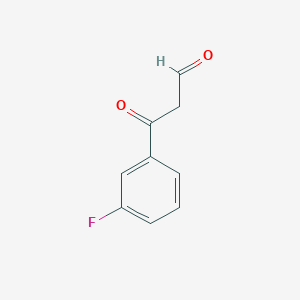
3-(3-Fluorophenyl)-3-oxopropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(3-Fluorophényl)-3-oxopropanal est un composé organique caractérisé par la présence d'un atome de fluor lié à un cycle phényle, qui est en outre relié à un groupe propanal
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(3-Fluorophényl)-3-oxopropanal peut être réalisée selon plusieurs méthodes. Une approche courante implique l'acylation de Friedel-Crafts du 3-fluorobenzène avec un chlorure d'acyle approprié, suivie d'une oxydation pour introduire le groupe aldéhyde. Les conditions réactionnelles impliquent généralement l'utilisation d'un catalyseur acide de Lewis tel que le chlorure d'aluminium (AlCl3) et d'un solvant inerte tel que le dichlorométhane (CH2Cl2).
Méthodes de production industrielle
À l'échelle industrielle, la production de 3-(3-Fluorophényl)-3-oxopropanal peut impliquer des procédés en continu pour assurer un rendement et une pureté élevés. L'utilisation de systèmes catalytiques avancés et de conditions de réaction optimisées peut améliorer l'efficacité de la synthèse, la rendant ainsi adaptée à la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(3-Fluorophényl)-3-oxopropanal subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique à l'aide d'agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Le groupe aldéhyde peut être réduit en alcool à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : L'atome de fluor sur le cycle phényle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium (KMnO4) en milieu aqueux.
Réduction : Borohydrure de sodium (NaBH4) dans le méthanol ou l'éthanol.
Substitution : Méthylate de sodium (NaOCH3) dans le méthanol pour la substitution aromatique nucléophile.
Principaux produits formés
Oxydation : Acide 3-(3-Fluorophényl)-3-oxopropanoïque.
Réduction : 3-(3-Fluorophényl)-3-hydroxypropanal.
Substitution : Divers dérivés phényliques substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Le 3-(3-Fluorophényl)-3-oxopropanal a plusieurs applications dans la recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de molécules organiques plus complexes.
Biologie : Il est utilisé dans l'étude des réactions enzymatiques impliquant des aldéhydes.
Industrie : Utilisé dans la production de produits chimiques et d'intermédiaires spécialisés pour les produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action du 3-(3-Fluorophényl)-3-oxopropanal implique son interaction avec diverses cibles moléculaires. Le groupe aldéhyde peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, inhibant potentiellement leur activité. L'atome de fluor peut influencer la réactivité et l'affinité de liaison du composé par des effets électroniques.
Applications De Recherche Scientifique
3-(3-Fluorophenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenyl)-3-oxopropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Bromo-N-(3-fluorophényl)benzènesulfonamide : Structure similaire mais contient un atome de brome et un groupe sulfonamide.
3-Fluoroamphétamine : Contient un atome de fluor sur le cycle phényle mais possède un groupe amine au lieu d'un aldéhyde.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-3-oxopropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLGNTCQVMAMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine](/img/structure/B12122200.png)
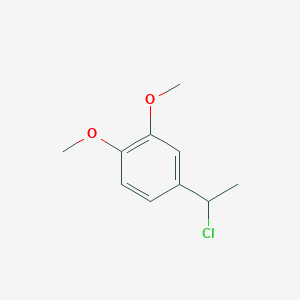

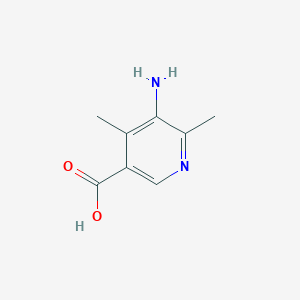
![Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B12122213.png)


